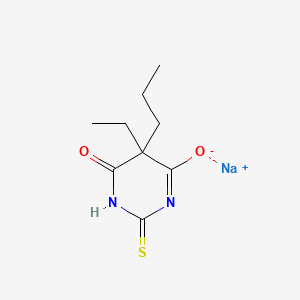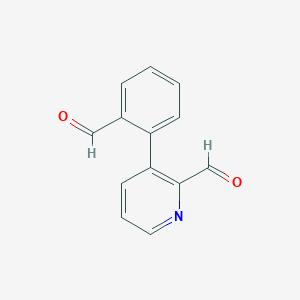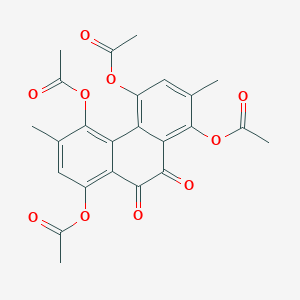
(1-Nitrohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitrohexyl)benzene is an organic compound that belongs to the family of nitrobenzenes It consists of a benzene ring substituted with a nitro group (-NO2) and a hexyl group (-C6H13) at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Nitrohexyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of hexylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 25-60°C to ensure the formation of the nitro group on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Nitrohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: Formation of (1-Aminohexyl)benzene.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
(1-Nitrohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1-Nitrohexyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene: Lacks the hexyl group, making it less hydrophobic compared to (1-Nitrohexyl)benzene.
Hexylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
(1-Nitrobutyl)benzene: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties
Uniqueness
This compound is unique due to the presence of both the nitro group and the hexyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
63819-76-1 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-nitrohexylbenzene |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-10-12(13(14)15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
Clé InChI |
CKJFYVOESWJGCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)






![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)


